4-(Trifluoromethoxy)-1,4'-bipiperidine
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Overview
Description
4-(Trifluoromethoxy)-1,4’-bipiperidine is a compound that features a trifluoromethoxy group attached to a bipiperidine structure. The trifluoromethoxy group is known for its unique properties, including high lipophilicity and electron-withdrawing characteristics, which make it valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . This reaction can be carried out under mild conditions, often yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the bipiperidine structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted bipiperidine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Trifluoromethoxy)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used in similar synthetic applications.
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in structure and reactivity.
Uniqueness
4-(Trifluoromethoxy)-1,4’-bipiperidine is unique due to its bipiperidine structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H19F3N2O |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
1-piperidin-4-yl-4-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C11H19F3N2O/c12-11(13,14)17-10-3-7-16(8-4-10)9-1-5-15-6-2-9/h9-10,15H,1-8H2 |
InChI Key |
YKRXMQOMXLVMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)OC(F)(F)F |
Origin of Product |
United States |
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